molecular formula C8H11NO B1268398 2-Amino-5-methylbenzyl alcohol CAS No. 34897-84-2

2-Amino-5-methylbenzyl alcohol

Cat. No. B1268398
CAS RN: 34897-84-2
M. Wt: 137.18 g/mol
InChI Key: STWNJQOCTNSGLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of enantiomerically pure syn-beta-amino alcohols demonstrates a method of producing 2-amino-5-methylbenzyl alcohol derivatives. The process involves the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, yielding syn-2-(dibenzylamino) alcohols with high diastereomeric excesses. Debenzylation of these compounds via hydrogenolysis leads to the target amino alcohols (J. Andrés et al., 1996).

Molecular Structure Analysis

The crystal structure of related beta-amino alcohols, such as 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been determined to understand the influence of substituents on the N atom in the crystal structure. This analysis provides insight into the spatial arrangement and potential reactivity of 2-amino-5-methylbenzyl alcohol (M. Urtiaga et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-5-methylbenzyl alcohol has been explored through various reactions, including its role in the synthesis of quinazolines. An iron-catalyzed cascade reaction with benzylamines under aerobic oxidative conditions leads to 2-aryl/heteroaryl quinazolines, demonstrating the compound's utility in complex synthesis processes (Kovuru Gopalaiah et al., 2017).

Physical Properties Analysis

Although specific studies on the physical properties of 2-amino-5-methylbenzyl alcohol are not highlighted, the analysis of similar compounds suggests that the physical properties such as melting point, boiling point, and solubility are crucial for understanding its behavior in various solvents and conditions. This knowledge is essential for its application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 2-amino-5-methylbenzyl alcohol, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are derived from its functional groups. Studies on related compounds, like the synthesis and characterization of conducting polymers from o-aminobenzyl alcohol derivatives, provide insights into the reactivity and potential applications of 2-amino-5-methylbenzyl alcohol in material science and catalysis (H. Chan et al., 1993).

Scientific Research Applications

  • Synthesis of Enantiopure syn-beta-Amino Alcohols

    A study by Andrés et al. (1996) shows the preparation of enantiomerically pure syn-2-amino alcohols through the addition of diethylzinc to chiral alpha-(dibenzylamino) aldehydes, resulting in syn-2-(dibenzylamino) alcohols with high diastereomeric excesses (Andrés et al., 1996).

  • Antibiotic Biosynthesis Inhibition

    Research by Rickards and Rukachaisirikul (1987) highlights the role of (methylene-2H2)-3-amino-5-hydroxybenzyl alcohol in inhibiting the production of the antibiotic porfiromycin by Streptomyces verticillatus, indicating its potential use in studying metabolic precursors in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).

  • Synthesis of Cyclic Beta-Amino Alcohol Derivatives

    Lee et al. (2007) describe a method for synthesizing cyclic beta-amino alcohol derivatives using Ir-catalyzed allylic aminations. This method offers a new route to these compounds, which are valuable in various chemical syntheses (Lee et al., 2007).

  • Annulation and Alkylation of Indoles

    A study by Robertson, Kenimer, and Wu (2011) presents an efficient method for the annulation of indoles with 2-aminobenzyl alcohols, leading to the formation of 5,6-fused indoline aminals. This method extends to the alkylation of indoles, demonstrating the versatility of 2-aminobenzyl alcohols in organic synthesis (Robertson, Kenimer, & Wu, 2011).

  • Peptide Synthesis Using Acid-Labile Resins

    Barlos et al. (1989) explore the use of substituted Diphenylmethyl-Harze and α-Methylbenzyl-Harz in peptide synthesis. These resins are acid-labile and are used for esterification with amino acids, showing potential applications in peptide synthesis (Barlos et al., 1989).

  • Oxidative Coupling and Cyclization to Quinolines

    A paper by Cho et al. (2003) discusses the use of 2-Aminobenzyl alcohol in oxidative coupling and cyclization with secondary alcohols to produce quinolines. This reaction is facilitated by a catalytic amount of RuCl2 and showcases an application in the synthesis of heterocyclic compounds (Cho et al., 2003).

  • Benzodiazepine Synthesis

    Research by Jumde et al. (2015) details a one-pot ruthenium-catalyzed reaction for the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols. This method is significant for the preparation of scaffolds used in drug discovery (Jumde et al., 2015).

  • Modified Friedländer Quinoline Synthesis

    Cho, Ren, and Shim (2006) describe a CuCl2-catalyzed protocol for synthesizing quinolines from 2-aminobenzyl alcohol and ketones. This process is significant in the synthesis of quinoline derivatives, a class of compounds with various pharmaceutical applications (Cho, Ren, & Shim, 2006).

Safety And Hazards

2-Amino-5-methylbenzyl alcohol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2-amino-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWNJQOCTNSGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341880
Record name 2-Amino-5-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzyl alcohol

CAS RN

34897-84-2
Record name 2-Amino-5-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 l of a 1.3 molar lithium aluminium hydride solution in THF are added dropwise under reflux to a solution of 100 g (0.66 mol) of 2-amino-5-methylbenzoic acid in 400 ml of anhydrous tetrahydrofuran. After addition is complete, the mixture is additionally heated under reflux for 1.5 h and hydrolysed at this temperature using a solution of 36 g of potassium hydroxide in 145 ml of water. After boiling under reflux for a further 15 min, the hydroxide precipitate is filtered off while hot, the precipitate is washed with ethyl acetate, the organic solution is concentrated in vacuo, the residue is dissolved in ethyl acetate and the solution is washed with dilute sodium hydroxide solution and water. After drying with sodium sulphate and concentrating the solution, the residue is recrystallised from ethyl acetate.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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100 g
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400 mL
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36 g
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145 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-methylbenzyl alcohol
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Citations

For This Compound
26
Citations
DS Kulyk, Q Wan, T Sahraeian… - International Journal of …, 2022 - Elsevier
… , 2-amino-5-methylbenzyl alcohol, and (2-aminophenyl)methan-d2-ol, 2-amino-5-methylbenzyl alcohol … -d2-ol ion (m/z 126), (d) 2-amino-5-methylbenzyl alcohol ion (m/z 138) and (e) 2-…
Number of citations: 2 www.sciencedirect.com
A Jha, AB Naidu, AM Abdelkhalik - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… For example, in entries 3 and 4 (Table 2), the reaction of 2-amino-5-methylbenzyl alcohol … In 2-amino-5-methylbenzyl alcohol, the methyl group at the para-position of amino is likely …
Number of citations: 13 pubs.rsc.org
T Enda, T Nakayama, K Suzuki, S Kikkawa… - Journal of Molecular …, 2023 - Elsevier
… Reaction was performed according to the general procedure using 2-amino-5-methylbenzyl alcohol (4) (137 mg, 1 mmol). Colorless oil; 53 mg (0.150 mmol, 45%); 1 H NMR (400 MHz, …
Number of citations: 0 www.sciencedirect.com
BWJ Chen, LL Chng, J Yang, Y Wei, J Yang… - …, 2013 - Wiley Online Library
… The addition of 2-amino-3-methylbenzyl alcohol and 2-amino-5-methylbenzyl alcohol to the reaction pot after the coupling of 1 a and 2 a generated products 4 p and 4 q in 63 and 74 % …
H Lee, K Kim - Heteroatom Chemistry, 1993 - Wiley Online Library
… 2Amino-5-methylbenzaldehyde was prepared by oxidation of 2-amino-5-methylbenzyl alcohol with Mn02 [ 161. 2-Amino-4-methylbenzhydrol and 2amino-5-chlorobenzhydrol were …
Number of citations: 10 onlinelibrary.wiley.com
Z Wang, Y Wang, X Yan, N Ma, L Li, Q Lin… - … (Ii)-Catalyzed Highly … - papers.ssrn.com
… Employing of 2-amino-5-methylbenzyl alcohol instead of 2-aminobenzyl alcohol with tert-butylcyclohexanone or 3-quinuclidinone resulted a decrease in the yields of 3dx and 3du …
Number of citations: 0 papers.ssrn.com
AM Abdelkhalik - 2015 - library-archives.canada.ca
… For example, in entries 3 and 4 (Table 1.2.), the reaction of 2-amino-5-methylbenzyl alcohol … In 2-amino-5-methylbenzyl alcohol, the methyl group at the para-position of amino is likely …
Number of citations: 0 library-archives.canada.ca
JC Cuevas, J De Mendoza… - The Journal of Organic …, 1988 - ACS Publications
… This compound was obtained from 2-amino-5-methylbenzyl alcohol (30)35 (6.90 g, 50 mmol), following a similar method as for compound 9. The crude reaction mixture was extracted …
Number of citations: 43 pubs.acs.org
A Torrens, J Mas, A Port, JA Castrillo… - Journal of medicinal …, 2005 - ACS Publications
Screening of our internal chemical collection against the neuropeptide Y5 (NPY Y5) receptor allowed the identification of a benzoxazine derivative 5f as a hit that showed moderate …
Number of citations: 13 pubs.acs.org
PJ Albietz, K Yang, RJ Lachicotte, R Eisenberg - Organometallics, 2000 - ACS Publications
… 2-Amino-3-methylbenzyl alcohol (Aldrich), 2-amino-5-methylbenzyl alcohol (Aldrich), glyoxal (Aldrich), triisopropylchlorosilane (Aldrich), AgBF 4 (Strem), N-vinylcarbazole (Aldrich), 2,6-…
Number of citations: 42 pubs.acs.org

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